EQE Superiority over Ir(piq)₃
In p-i-n type OLEDs, Ir(MDQ)₂(acac) achieved an EQE of 20 % at a display-relevant brightness of 100 cd m⁻² when paired with an optimised hole‑blocking layer [1]. By contrast, the commonly used deep‑red emitter Ir(piq)₃ delivers a maximum EQE of only 10.3 % in a standard ITO/NPD/CBP:Ir(piq)₃/BPhen device architecture . Even in optimised reports, Ir(piq)₃ peaks at 16.2 % EQE, still trailing the 20 % milestone reached by Ir(MDQ)₂(acac).
| Evidence Dimension | Peak External Quantum Efficiency (EQE) in red OLEDs |
|---|---|
| Target Compound Data | EQE 20 % at 100 cd m⁻² (p‑i‑n device, α‑NPD host) |
| Comparator Or Baseline | Ir(piq)₃: EQE 10.3 % (standard CBP host device); optimised record 16.2 % |
| Quantified Difference | Ir(MDQ)₂(acac) EQE is 1.9× to 1.2× higher than Ir(piq)₃, depending on the comparator device architecture |
| Conditions | Bottom‑emission p‑i‑n OLED; Ir(MDQ)₂(acac) in α‑NPD host; Ir(piq)₃ in CBP host |
Why This Matters
A two-fold EQE advantage directly translates to lower power consumption and longer battery life in display applications, making Ir(MDQ)₂(acac) the preferred choice when energy efficiency is a critical specification.
- [1] R. Meerheim et al., Proc. SPIE 6999, 69990E (2008); DOI: 10.1117/12.781947. View Source
